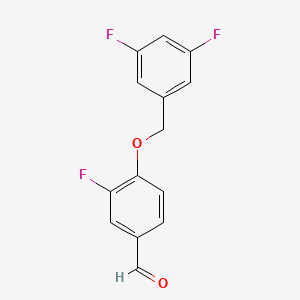

4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde

CAS No.:

Cat. No.: VC13537508

Molecular Formula: C14H9F3O2

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9F3O2 |

|---|---|

| Molecular Weight | 266.21 g/mol |

| IUPAC Name | 4-[(3,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2 |

| Standard InChI Key | MRCTXLMXGCSUQU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F |

| Canonical SMILES | C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is C₁₄H₈F₃O₂, with a molecular weight of 274.21 g/mol. Its IUPAC name derives from the parent benzaldehyde structure, where the 4-position is substituted with a 3,5-difluorobenzyloxy group, and the 3-position bears a fluorine atom. The presence of fluorine atoms at meta and para positions on the benzyl ether moiety introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Key Structural Features:

-

Aldehyde functional group: Provides a reactive site for nucleophilic additions or condensations.

-

Ether linkage: Enhances stability while allowing for further functionalization.

-

Fluorine substituents: Improve metabolic stability and modulate lipophilicity, critical for drug design .

Synthesis and Manufacturing

The synthesis of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves a multi-step process:

Step 1: Preparation of 3,5-Difluorobenzyl Bromide

3,5-Difluorobenzyl alcohol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield 3,5-difluorobenzyl bromide, a key alkylating agent .

Step 2: Williamson Ether Synthesis

3-Fluoro-4-hydroxybenzaldehyde is reacted with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This nucleophilic substitution forms the ether linkage :

Optimization Considerations:

-

Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .

Physicochemical Properties

The compound’s properties are influenced by its fluorinated structure:

Stability:

-

Air Sensitivity: The aldehyde group may oxidize to carboxylic acid under prolonged exposure to air, necessitating storage under inert gas .

-

Light Sensitivity: Degradation under UV light requires amber glass containers .

Chemical Reactivity and Functionalization

The aldehyde group serves as a versatile handle for further derivatization:

Nucleophilic Additions

-

Primary Amines: Form Schiff bases, useful in coordination chemistry.

-

Grignard Reagents: Yield secondary alcohols, intermediates for pharmaceuticals .

Oxidation and Reduction

-

Oxidation: Converts the aldehyde to a carboxylic acid (e.g., using KMnO₄).

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta positions, though fluorine’s strong electron-withdrawing effect limits reactivity .

Applications in Pharmaceutical Research

Fluorinated benzaldehydes are pivotal in drug discovery:

Antimicrobial Agents

Chalcone derivatives incorporating fluorinated benzaldehyde moieties exhibit potent antifungal activity. For example, compound 13 (from PMC6359675) showed an IC₅₀ of 8.1 µM against Candida albicans . The trifluorinated structure of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde may enhance membrane permeability and target binding.

Kinase Inhibitors

Fluorine atoms improve binding affinity to ATP pockets in kinases. Structural analogs have been explored in cancer therapy .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume